

Application Notes: Solid-Phase Extraction of Succinylmonocholine from Serum

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Compound of Interest

Compound Name: Succinylmonocholine

Cat. No.: B1203878

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Introduction

Succinylmonocholine is the primary and more stable metabolite of succinylcholine, a potent neuromuscular blocking agent. Due to the rapid in-vivo hydrolysis of succinylcholine, the detection of **succinylmonocholine** in serum is a crucial indicator for confirming the administration of its parent compound in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of **succinylmonocholine** from complex biological matrices like serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of **succinylmonocholine** from serum, based on a validated ion-pairing reversed-phase SPE method.

Principle of the Method

This method utilizes a polymeric reversed-phase SPE cartridge in conjunction with an ion-pairing reagent, heptafluorobutyric acid (HFBA). The HFBA forms an ion pair with the positively charged quaternary amine of **succinylmonocholine**, increasing its hydrophobicity and enabling its retention on the reversed-phase sorbent. The retained analyte is then eluted with a high percentage of organic solvent, effectively separating it from endogenous serum components. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of **succinylmonocholine**.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of **succinylmonocholeline** in serum, as reported in a validated study.[\[1\]](#)

| Parameter | Value (in Serum) | Reference |
|-------------------------------|--|---------------------|
| Limit of Detection (LOD) | 2.5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 8.6 ng/mL | [1] |
| Extraction Recovery | 88.1% - 103.9% | [1] |
| Intra-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |
| Inter-day Precision (%RSD) | < 15% (at lowest conc.), < 10% (at elevated conc.) | [1] |
| Accuracy | Within $\pm 10\%$ | [1] |

Experimental Protocol

This protocol details the materials and step-by-step procedure for the solid-phase extraction of **succinylmonocholeline** from serum samples.

Materials and Reagents

- SPE Cartridges: Strata-X polymeric reversed-phase cartridges (33 μm , 200 mg/3 mL) or equivalent.[\[2\]](#)
- Heptafluorobutyric acid (HFBA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid

- Deionized water
- Internal Standard: Deuterated **succinylmonocholine** (SMC-d3) for isotope dilution mass spectrometry.[\[1\]](#)[\[2\]](#)
- Vortex mixer
- Centrifuge
- SPE manifold
- LC-MS/MS system

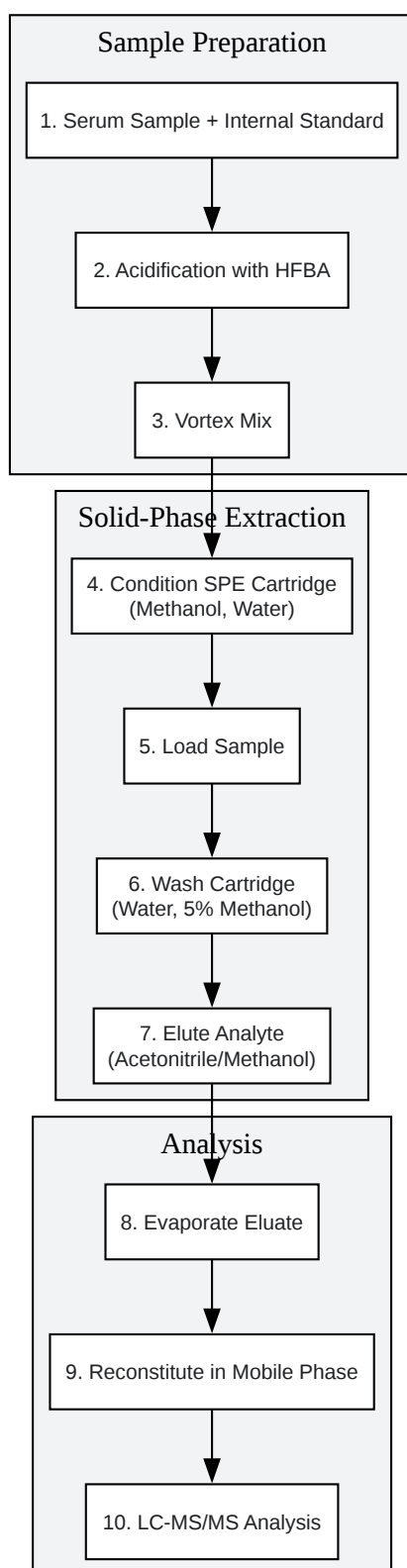
Procedure

- Sample Preparation:
 - To 1 mL of serum sample, add the internal standard (e.g., SMC-d3).
 - Acidify the sample by adding heptafluorobutyric acid (HFBA) to act as an ion-pairing reagent.[\[1\]](#)[\[2\]](#)
 - Vortex the sample to ensure thorough mixing.
- SPE Cartridge Conditioning:
 - Condition the Strata-X SPE cartridge by passing 3 mL of methanol through the cartridge.
 - Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent does not run dry.
- Sample Loading:
 - Load the prepared serum sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 3 mL of deionized water to remove polar interferences.

- Wash the cartridge with a second aliquot of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
- Elution:
 - Elute the **succinylmonocholine** from the cartridge by passing 3 mL of a high-percentage organic solvent (e.g., acetonitrile or methanol) through the cartridge.
 - Collect the eluate in a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 5 mM ammonium formate buffer at pH 3.5).^[1]
- LC-MS/MS Analysis:
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
 - Separation is typically achieved on a C18 column (e.g., Phenomenex Synergi Hydro RP C18, 4 µm, 150 x 2 mm) with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer like 5 mM ammonium formate at pH 3.5.^[1]
 - Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

Visualizations

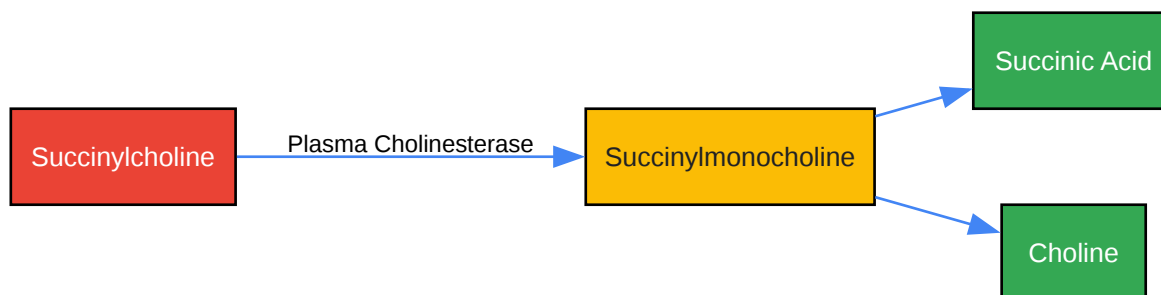
Experimental Workflow for SPE of **Succinylmonocholine**



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Caption: Workflow of the solid-phase extraction of **succinylmonocholine** from serum.

Signaling Pathway of Succinylcholine Metabolism



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Caption: Metabolic pathway of succinylcholine to **succinylmonocholine**.

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References

- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
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